Acetic acid;2-ethynylpropane-1,3-diol

Enzymatic desymmetrization Chiral building blocks Prochiral diacetates

The compound formally named acetic acid;2-ethynylpropane-1,3-diol (CAS 136155-05-0) is correctly identified as 2-ethynylpropane-1,3-diol diacetate (IUPAC: 1,3-propanediol, 2-ethynyl-, diacetate; synonym: 2-acetoxymethyl-3-butynyl acetate). It belongs to the class of 2‑substituted 1,3‑diacetoxypropanes, which serve as prochiral substrates for enzymatic desymmetrization and as alkyne‑functionalized building blocks in click chemistry.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS No. 136155-05-0
Cat. No. B14264417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-ethynylpropane-1,3-diol
CAS136155-05-0
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C#CC(CO)CO
InChIInChI=1S/C5H8O2.2C2H4O2/c1-2-5(3-6)4-7;2*1-2(3)4/h1,5-7H,3-4H2;2*1H3,(H,3,4)
InChIKeyULTACXUHQZAWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2-ethynylpropane-1,3-diol (CAS 136155-05-0) – Core Identity and Procurement Context


The compound formally named acetic acid;2-ethynylpropane-1,3-diol (CAS 136155-05-0) is correctly identified as 2-ethynylpropane-1,3-diol diacetate (IUPAC: 1,3-propanediol, 2-ethynyl-, diacetate; synonym: 2-acetoxymethyl-3-butynyl acetate) . It belongs to the class of 2‑substituted 1,3‑diacetoxypropanes, which serve as prochiral substrates for enzymatic desymmetrization and as alkyne‑functionalized building blocks in click chemistry [1]. The molecular formula is C₉H₁₆O₆ (MW 220.22 g/mol) and the structure features a terminal ethynyl group flanked by two acetoxymethyl arms, conferring distinct reactivity and stereochemical utility relative to saturated, alkenyl, or aryl analogues .

Why 2‑Ethynylpropane-1,3‑diol Diacetate Cannot Be Replaced by Other 1,3‑Diacetoxypropanes


2‑Substituted 1,3‑diacetoxypropanes are not interchangeable because the electronic nature of the C‑2 substituent governs both the enantioselectivity and the absolute configuration of the monoacetate obtained by enzymatic hydrolysis [1]. Saturated alkyl analogues give markedly lower enantiomeric excess and chemical yield, while (Z)‑alkenyl analogues invert the stereochemical outcome [1]. The terminal alkyne moiety additionally enables copper‑catalysed azide–alkyne cycloaddition (CuAAC), a reactivity absent in saturated or non‑terminal alkyne congeners [2]. Consequently, selecting the wrong 2‑substituted diacetate directly compromises chiral purity, downstream functionalisation options, and overall process efficiency in both medicinal‑chemistry and materials‑science workflows.

Quantitative Differentiation Evidence for Acetic Acid;2-ethynylpropane-1,3-diol (136155-05-0)


Enantioselectivity Gain of the Ethynyl Substituent vs. Saturated Alkyl in PPL‑Catalysed Monohydrolysis

In a direct head‑to‑head series, the ethynyl‑substituted diacetate (target compound) exhibited substantially higher enantiomeric excess and chemical yield than its saturated 2‑ethyl analogue when subjected to porcine pancreatic lipase (PPL)‑catalysed monohydrolysis [1]. The alkynyl π‑system enhances chiral recognition by the enzyme, whereas the saturated alkyl substrate gives lower ee and yield [1]. (Quantitative values from the primary paper are not retrievable in this search; the differential trend is explicitly stated in the abstract.)

Enzymatic desymmetrization Chiral building blocks Prochiral diacetates

Reversal of Enantioselectivity: Ethynyl vs. (Z)‑Alkenyl Substituent

The same PPL‑catalysed monohydrolysis yields the opposite enantiomer when the ethynyl substituent is replaced by a (Z)‑alkenyl group [1]. This reversal is attributed to the distinct orientation of the π‑system in the enzyme active site. The ethynyl substrate maintains a productive binding mode leading to a single enantiomer, whereas the (Z)‑alkenyl substrate triggers net reversal of asymmetric induction [1].

Stereodivergent synthesis Enzyme selectivity Chiral pool

Click Chemistry Competence: Terminal Alkyne vs. Internal Alkyne or Vinyl Analogues

The terminal ethynyl group of the target compound is competent for CuAAC with azides, a reaction that proceeds with quantitative regioselectivity and near‑quantitative yield under mild conditions [1]. In contrast, internal alkynes or vinyl groups (e.g., 2‑ethenyl‑1,3‑propanediol diacetate) either react sluggishly or not at all under standard CuAAC conditions [1]. This constitutes a structural yes/no differentiation for any application requiring post‑synthetic conjugation.

Click chemistry Copper-catalysed azide-alkyne cycloaddition (CuAAC) Bioorthogonal ligation

Prochiral Diacetate vs. Free Diol: Enabling Asymmetric Desymmetrization

The diacetate form is prochiral and can be desymmetrized by lipases to yield enantiomerically enriched monoacetates [1]. The free 2‑ethynylpropane‑1,3‑diol lacks the ester functionality required for lipase recognition and thus cannot undergo the same enzymatic desymmetrization. This functional distinction is critical for synthetic routes that rely on enzymatic kinetic resolution or desymmetrization to install chirality [1].

Prochiral recognition Lipase catalysis Asymmetric synthesis

Optimal Deployment Scenarios for Acetic Acid;2-ethynylpropane-1,3-diol (136155-05-0)


Enzymatic Preparation of Enantiopure C₃ Chiral Synthons

When a project requires an enantiomerically pure 2‑hydroxymethyl‑3‑butynyl acetate or its derivatives, the ethynyl‑substituted diacetate is the preferred prochiral substrate. PPL‑catalysed monohydrolysis directly affords the chiral monoacetate with enhanced enantioselectivity relative to saturated or (Z)‑alkenyl analogues, as demonstrated by Guanti et al. [1]. This avoids costly chiral auxiliaries or chromatographic resolution.

Click‑Functionalised Polyol Building Blocks for Medicinal Chemistry

The terminal alkyne enables Huisgen cycloaddition with azide‑bearing pharmacophores, fluorophores, or affinity tags under mild CuAAC conditions [1]. This permits late‑stage diversification of a 1,3‑diol scaffold without disturbing the protected diol moiety, a capability that saturated or internal‑alkyne analogues cannot provide.

Orthogonal Protection Strategy in Multi‑Step Synthesis

The diacetate form serves as a masked diol that can be orthogonally deprotected after further transformation of the alkyne (e.g., Sonogashira coupling, hydrogenation, or click reaction). This orthogonal reactivity is not accessible with the free diol, which would require cumbersome protection/deprotection sequences [1].

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